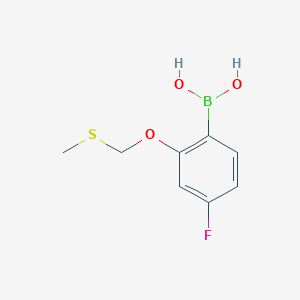![molecular formula C7H5BrN2O B15068452 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B15068452.png)
6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one is a heterocyclic compound that features a pyrrolo-pyrimidine core structure with a bromine atom at the 6th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with bromoacetyl bromide, followed by cyclization under basic conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors are often employed to achieve these goals.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) and bases like potassium carbonate.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-pyrrolo[1,2-c]pyrimidin-1(2H)-one derivatives, which are valuable intermediates in drug synthesis.
Wissenschaftliche Forschungsanwendungen
6-Bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant molecules.
Wirkmechanismus
The mechanism of action of 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom at the 6th position plays a crucial role in binding to these targets, often through halogen bonding or hydrophobic interactions. This binding can modulate the activity of the target, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-pyrrolo[1,2-c]pyrimidin-1(2H)-one
- 6-Fluoro-pyrrolo[1,2-c]pyrimidin-1(2H)-one
- 6-Iodo-pyrrolo[1,2-c]pyrimidin-1(2H)-one
Uniqueness
6-Bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. These properties can influence the compound’s reactivity and binding affinity to molecular targets, making it a valuable scaffold in drug discovery and development.
Eigenschaften
Molekularformel |
C7H5BrN2O |
|---|---|
Molekulargewicht |
213.03 g/mol |
IUPAC-Name |
6-bromo-2H-pyrrolo[1,2-c]pyrimidin-1-one |
InChI |
InChI=1S/C7H5BrN2O/c8-5-3-6-1-2-9-7(11)10(6)4-5/h1-4H,(H,9,11) |
InChI-Schlüssel |
VCILIDROBWLNND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=O)N2C1=CC(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



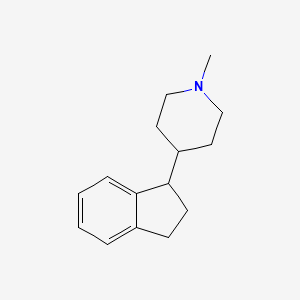
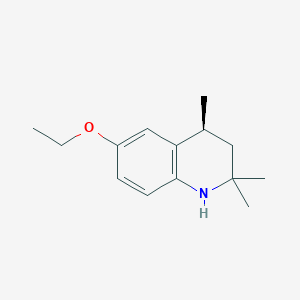
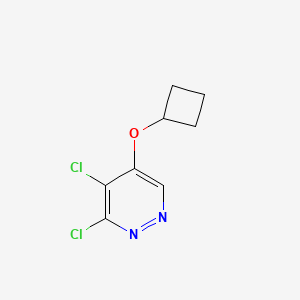
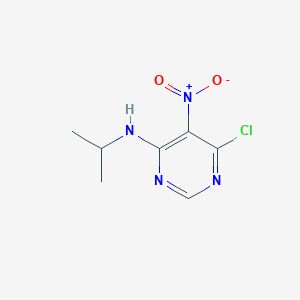
![3-Chlorobenzo[d]isothiazole-6-carboxylic acid](/img/structure/B15068391.png)
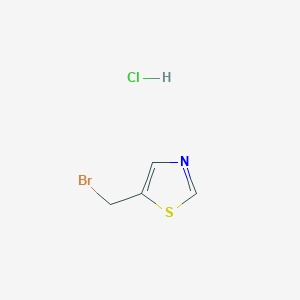
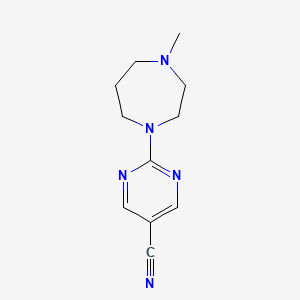
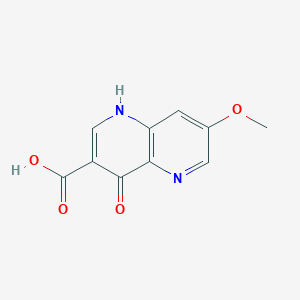

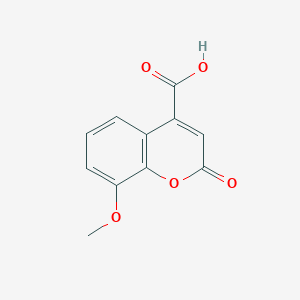
![2-Bromo-7-methylimidazo[5,1-b]thiazole](/img/structure/B15068435.png)

